CALCIUM CARBONATE

Beschreibung

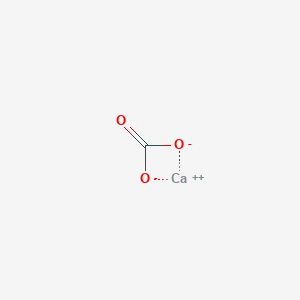

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Engineering the Invisible: A Technical Guide to Early-Stage Nucleation and Stabilization of Calcium Carbonate Nanoparticles

Executive Summary

This technical guide addresses the precise engineering of calcium carbonate (

For drug development professionals, mastering this pathway is not merely academic—it is the only way to reliably synthesize Amorphous Calcium Carbonate (ACC) , a thermodynamically unstable phase with exceptional drug-loading capacity and pH-responsive solubility (e.g., rapid release in acidic tumor microenvironments).

Part 1: The Theoretical Framework (Non-Classical Nucleation)[2]

To control the output, one must control the pathway. Unlike the classical view of "monomer-by-monomer" addition,

The Gebauer-Cölfen Pathway

Research by Gebauer, Cölfen, and others has established that stable Pre-nucleation Clusters (PNCs) exist in equilibrium even in undersaturated solutions.[1][2][3][4] As supersaturation increases, these clusters aggregate not into a solid, but into a Dense Liquid Phase (DLP) —a polymer-induced or ion-induced liquid precursor.

Key Implication: The transition from liquid DLP to solid ACC is the critical control point. If you miss this window, the material crystallizes into Vaterite or Calcite, losing its drug-delivery potential.

Visualization: The Energy Landscape

The following diagram illustrates the energetic downhill journey from ions to stable calcite, highlighting the metastable intermediates you must trap.

Figure 1: The Non-Classical Nucleation Pathway. Note the "Stabilized" loop at ACC, which is the objective of this guide.

Part 2: Experimental Setup & Control Parameters

Achieving reproducibility requires strict control over the Supersaturation Ratio (

The Role of Supersaturation ( )

is defined as-

Low

: No nucleation. -

Moderate

: Formation of PNCs. -

High

: Liquid-Liquid Phase Separation (LLPS) occurs.[5][6][7] This is the target zone for nanoparticles.

Chemical Stabilizers

You cannot isolate ACC in pure water for long; it crystallizes within seconds to minutes. You must use "poisons" that inhibit the phase transformation.

| Stabilizer | Mechanism of Action | Recommended Conc. |

| Magnesium ( | Incorporates into the lattice, distorting it and preventing Calcite crystallization. High hydration energy stabilizes the amorphous water content. | Mg:Ca molar ratio > 2:1 |

| Polyacrylic Acid (PAA) | Sequesters | 200–500 µg/mL |

| Ethanol | Reduces the dielectric constant of the solvent, stabilizing the ionic clusters and dehydrating the DLP to "freeze" the structure. | > 70% v/v in final mix |

| Phosphate ( | Binds strongly to surface sites, blocking crystal growth. | Ca:P ratio ~ 10:1 |

Part 3: Protocol – Polymer-Stabilized ACC Nanoparticle Synthesis

This protocol utilizes a Rapid Mixing + Solvent Quenching approach. It is designed to trap the

Reagents

-

Solution A: 10 mM

+ Stabilizer (e.g., PAA, MW 2000, 0.5 mg/mL) in deionized water. -

Solution B: 10 mM

in deionized water. -

Quenching Solvent: Absolute Ethanol (cooled to 4°C).

Workflow Diagram

Figure 2: Synthesis workflow emphasizing the critical quenching step to preserve the amorphous phase.

Step-by-Step Methodology

-

Preparation: Degas all water sources with

for 30 minutes to remove atmospheric -

Stabilizer Doping: Dissolve Polyacrylic Acid (PAA) into Solution A (

). Adjust pH to 9.0 using dilute NaOH. Why? PAA is fully ionized at pH 9, maximizing calcium binding. -

Rapid Mixing: Inject Solution B into Solution A under vigorous stirring (1000 RPM) or use a microfluidic T-junction mixer.

-

Observation: The solution will turn slightly opalescent. This is the Dense Liquid Phase (DLP) .

-

-

The Critical Quench: Within 10–30 seconds of mixing (before the solution turns milky white, which indicates crystallization), pour the reaction mixture into a volume of cold absolute ethanol (5x the volume of the aqueous mix).

-

Collection: Centrifuge immediately at 10,000 x g for 10 minutes at 4°C.

-

Storage: Store the pellet under ethanol or vacuum dry. Never store ACC in aqueous suspension for long periods unless heavily stabilized.

Part 4: Characterization (Validating the "Invisible")

Standard DLS (Dynamic Light Scattering) is insufficient for distinguishing between PNCs, DLP, and solid particles. You must use high-resolution techniques.

Cryo-TEM (The Gold Standard)

-

Purpose: Visualizing the liquid-to-solid transition.

-

What to look for:

-

PNCs: Dark dots < 2 nm (hard to see without aberration correction).

-

DLP: Spherical droplets that may deform upon contact (indicating liquid character).

-

ACC: Spherical, aggregate-free particles (30–100 nm) with a "speckled" internal contrast but no lattice fringes .

-

Crystalline: Sharp geometric shapes (cubes/rhombohedra) with visible lattice fringes (FFT analysis shows discrete spots).

-

Potentiometric Titration (The "Gebauer" Method)

-

Purpose: Detecting PNCs.

-

Method: Titrate

into a carbonate buffer while monitoring free -

Data Interpretation: If the measured free

is lower than the added amount (even before precipitation), the missing ions are bound in Pre-nucleation Clusters .

FTIR / Raman Spectroscopy

-

Differentiation:

-

ACC: Broad peaks.[12] Characteristic split peak at ~1400

(asymmetric stretch) and absence of the sharp peak at 712 -

Calcite: Sharp, distinct peaks.

-

Part 5: Applications in Drug Delivery[6][14][15]

The synthesis of ACC is directly relevant to "Smart" Drug Delivery Systems (DDS).

The pH-Trigger Mechanism

ACC is metastable.[13] In neutral blood pH (7.4), PAA-stabilized ACC is relatively stable. However, in the acidic environment of a tumor (pH 5.5–6.5) or the endosome (pH 5.0):

-

The carbonate groups protonate (

). -

The nanoparticle structure collapses rapidly.

-

Result: Burst release of the encapsulated payload.

Data Comparison: Release Profiles

| Phase | pH 7.4 Release (24h) | pH 5.5 Release (24h) |

|---|---|---|

| Calcite (Crystalline) | < 5% (Insoluble) | ~ 15% (Slow dissolution) |

| ACC (Amorphous) | ~ 10-15% (Surface diffusion) | > 85% (Rapid Dissolution) |

References

-

Gebauer, D., Völkel, A., & Cölfen, H. (2008).[2] Stable Prenucleation Calcium Carbonate Clusters. Science, 322(5909), 1819–1822.[2] Link

-

Cartwright, J. H. E., Checa, A. G., Gale, J. D., Gebauer, D., & Sainz-Díaz, C. I. (2012). Calcium Carbonate Polyamorphism and Its Role in Biomineralization: How Many Amorphous Calcium Carbonates Are There? Angewandte Chemie International Edition, 51(48), 11960–11970. Link

-

Gower, L. B., & Odom, D. J. (2000). Deposition of calcium carbonate films by a polymer-induced liquid-precursor (PILP) process.[5] Journal of Crystal Growth, 210(4), 719-734. Link

-

Xu, A. W., Ma, Y., & Cölfen, H. (2007). Biomimetic mineralization. Journal of Materials Chemistry, 17, 415-449. Link

-

Sommerdijk, N. A. J. M., & de With, G. (2008). Biomimetic CaCO3 mineralization using designer molecules and interfaces. Chemical Reviews, 108(11), 4499-4550. Link

-

Dey, A., et al. (2010). The role of prenucleation clusters in surface-induced calcium carbonate crystallization. Nature Materials, 9, 1010–1014. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stable prenucleation calcium carbonate clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Liquid-Liquid Phase Separation in Nucleation Process of Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallization of Calcium Carbonate Via a Dense Liquid Phase | Research Highlight | PNNL [pnnl.gov]

- 7. Guiding calcium carbonate formation via liquid phase separation of extremely charged coral protein AGARP | bioRxiv [biorxiv.org]

- 8. Stable Pre-nucleation Calcium Carbonate Clusters Define Liquid-Liquid Phase Separation [kops.uni-konstanz.de]

- 9. Stable Prenucleation Calcium Carbonate Clusters Define Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hummingbirdscientific.com [hummingbirdscientific.com]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

The Kinetics and Thermodynamics of Calcium Carbonate Phase Transformations

A Technical Guide for Drug Delivery Applications

Executive Summary

In the realm of drug delivery and materials science, Calcium Carbonate (

This guide moves beyond basic definitions to explore the causality of phase transformations. We examine how to manipulate the energy landscape to stabilize high-energy polymorphs and how to trigger their collapse for controlled drug release.

Part 1: The Polymorph Landscape

The efficacy of a

Table 1: Physicochemical Properties of

| Polymorph | Crystal System | Density ( | log | Stability | |

| ACC | Amorphous | ~1.62 - 2.20 | -6.40 | Unstable (Transient) | |

| Vaterite | Hexagonal | 2.54 - 2.66 | -7.91 | Metastable | |

| Aragonite | Orthorhombic | 2.93 | -8.34 | Metastable (at STP) | |

| Calcite | Rhombohedral | 2.71 | -8.48 | Stable |

Key Insight: ACC is approximately 100 times more soluble than Calcite. This solubility differential is the primary driver for using ACC in enhancing the bioavailability of poorly water-soluble drugs [1].

Part 2: Mechanistic Principles of Transformation

The transformation of

2.1 The Transformation Pathway

The transformation is rarely a solid-state rearrangement. Instead, it is solvent-mediated :

-

ACC Dissolution: The high-energy ACC surface dissolves rapidly, creating a local supersaturation.

-

Nucleation: Vaterite nucleates from this supersaturated boundary layer.

-

Reprecipitation: As Vaterite grows, it eventually dissolves to feed the nucleation and growth of Calcite, the thermodynamic sink.[3]

This mechanism is critical for drug loading. If you load a drug into ACC, the subsequent transformation to Calcite can squeeze the drug out or trap it in a dense, non-porous matrix, altering release profiles [2].

2.2 Visualization: The Energy Landscape

The following diagram illustrates the thermodynamic "cascade" and the activation barriers that stabilization strategies aim to heighten.

Figure 1: Thermodynamic cascade of Calcium Carbonate polymorphs. Additives like Magnesium and organics act as kinetic barriers, trapping the system in high-energy states.

Part 3: Controlled Synthesis & Stabilization Protocols

To utilize ACC or Vaterite, one must arrest the transformation shown above. The following protocol ensures the synthesis of high-purity ACC and its stabilization.

3.1 Protocol: Synthesis of Stabilized ACC

Objective: Synthesize ACC with >90% amorphous content and prevent crystallization during drying.

Reagents:

- (10 mM)

- (10 mM)

-

Stabilizer:

(10 mM) or Poly-aspartic acid (20 µg/mL) -

Quenching Solvent: Cold Ethanol or Acetone

Step-by-Step Methodology:

-

Preparation (Cold Chain): Pre-cool all aqueous solutions to 4°C .

-

Causality: Low temperature reduces the kinetics of the ACC

Vaterite transformation, widening the processing window [3].

-

-

Rapid Mixing: Mix the

(with stabilizer) and-

Critical Checkpoint: Extended mixing promotes vaterite nucleation. The solution should turn milky white immediately.

-

-

Quenching: Immediately pour the suspension into a 10x volume of cold acetone or ethanol.

-

Filtration: Vacuum filter rapidly (< 1 min) through a 0.22 µm membrane.

-

Drying: Dry in a vacuum desiccator over

. Do not heat dry.

Self-Validation System:

-

XRD Analysis: The diffraction pattern must show a broad "hump" centered around 30° (2

) with no sharp peaks . Any sharp peaks indicate partial crystallization to Calcite/Vaterite. -

SEM Imaging: Particles should appear as smooth spheres (50-200 nm). Faceted edges indicate crystallization.

Part 4: Drug Delivery Applications

The utility of

4.1 The pH-Triggered Release Mechanism

Tumor microenvironments and endosomes are acidic (

Figure 2: The pH-dependent dissolution pathway of CaCO3 carriers, enabling targeted release in acidic tumor environments.

References

-

Addadi, L., et al. (2003). "Taking advantage of disorder: amorphous calcium carbonate and its roles in biomineralization." Advanced Materials. Link

-

Rodriguez-Blanco, J. D., et al. (2011). "The kinetics and mechanisms of amorphous calcium carbonate (ACC) crystallization to calcite, via vaterite." Nanoscale. Link

-

Radha, A. V., et al. (2010). "Transformation and crystallization energetics of synthetic and biogenic amorphous calcium carbonate." PNAS. Link

-

Ihli, J., et al. (2014). "Dehydration and crystallization of amorphous calcium carbonate in solution and in air." Nature Communications. Link

-

Vikulina, A. S., et al. (2020). "Mesoporous Vaterite Calcium Carbonate for Drug Delivery Systems." ACS Applied Materials & Interfaces. Link

Sources

- 1. Amorphous calcium carbonate - Wikipedia [en.wikipedia.org]

- 2. Amorphous calcium carbonate - Wikipedia [en.wikipedia.org]

- 3. Precipitation and Transformation of Vaterite Calcium Carbonate in the Presence of Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Unlocking the potential of amorphous calcium carbonate: A star ascending in the realm of biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"surface functionalization of calcium carbonate for biomedical applications"

An Application Guide to the Surface Functionalization of Calcium Carbonate for Advanced Biomedical Applications

Introduction: The Emergence of Calcium Carbonate as a Versatile Biomaterial

Calcium carbonate (CaCO₃), an abundant and cost-effective inorganic compound, has garnered significant attention in the biomedical field. Its inherent properties, including excellent biocompatibility, biodegradability into non-toxic calcium and carbonate ions, and notable pH-sensitivity, position it as a highly attractive material for a range of therapeutic and diagnostic applications[1][2]. Bare CaCO₃ particles, however, often face challenges such as colloidal instability, aggregation, and limited functionality, which can hinder their practical use in complex biological systems[3][4].

Surface functionalization addresses these limitations by strategically modifying the particle surface. This process not only enhances stability but also imparts tailored properties, transforming the simple inorganic core into a sophisticated, multifunctional platform. By attaching polymers, lipids, biomolecules, or other functional groups, researchers can control drug release kinetics, improve targeting to specific cells or tissues, and enhance interaction with the biological environment[5][6]. The porous nature of certain CaCO₃ polymorphs, particularly vaterite, provides a high surface area that is ideal for efficient drug loading and subsequent functionalization[7][8]. This guide provides an in-depth overview of key functionalization strategies, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals aiming to harness the potential of CaCO₃-based platforms.

Core Functionalization Strategies and Protocols

The choice of functionalization strategy is dictated by the desired application. The following sections detail common, field-proven methodologies, explaining the rationale behind each approach and providing step-by-step protocols.

Layer-by-Layer (LbL) Assembly for Precision Surface Engineering

Expert Rationale: Layer-by-Layer (LbL) assembly is a powerful technique that involves the sequential adsorption of oppositely charged polyelectrolytes onto a charged template, in this case, CaCO₃ particles. This method offers unparalleled control over the thickness, composition, and surface properties of the resulting coating. By building a multilayered shell, one can improve particle stability, modulate drug release profiles, and incorporate targeting ligands on the outermost layer[5][9][10]. The process relies on electrostatic interactions, making it a versatile and relatively simple method for creating complex, multifunctional coatings.

Protocol: LbL Coating of CaCO₃ Microparticles with Chitosan and Alginate

This protocol describes the coating of negatively charged CaCO₃ particles with a cationic polymer (Chitosan) followed by an anionic polymer (Alginate).

Materials:

-

Synthesized CaCO₃ microparticles (e.g., vaterite, ~2-5 µm diameter)

-

Chitosan (low molecular weight) solution: 0.5 mg/mL in 0.5 M NaCl and 0.1 M acetate buffer (pH 5.5)

-

Sodium Alginate solution: 0.5 mg/mL in 0.5 M NaCl

-

Deionized (DI) water

-

Centrifuge and tubes

Procedure:

-

Particle Suspension: Disperse 100 mg of CaCO₃ microparticles in 10 mL of DI water. Sonicate for 2 minutes to ensure a homogenous suspension.

-

First Layer (Cationic): Add the CaCO₃ suspension to 20 mL of the Chitosan solution. Incubate for 20 minutes under gentle agitation (e.g., on a roller mixer). The positively charged Chitosan will adsorb onto the negatively charged CaCO₃ surface.

-

Washing Step: Centrifuge the suspension at 3,000 x g for 3 minutes. Discard the supernatant and resuspend the pellet in 20 mL of DI water. This step is critical to remove excess, unbound polyelectrolyte. Repeat the washing step twice.

-

Second Layer (Anionic): Resuspend the washed, Chitosan-coated particles in 20 mL of the Sodium Alginate solution. Incubate for 20 minutes under gentle agitation.

-

Final Washing: Repeat the washing procedure described in Step 3 to remove unbound Alginate. The particles are now coated with one bilayer of (Chitosan/Alginate).

-

Building Multilayers: For additional bilayers, repeat steps 2 through 5. The number of layers can be tailored to achieve the desired thickness and release characteristics[9][11].

-

Final Suspension: After the final wash, resuspend the functionalized particles in the desired buffer or medium for characterization or application.

Caption: Workflow for Layer-by-Layer (LbL) assembly on a CaCO₃ core.

Silanization for Covalent Surface Modification

Expert Rationale: Silanization is a robust chemical method used to introduce a variety of functional groups onto the surface of inorganic materials like CaCO₃. Silane coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), act as a bridge between the inorganic particle and an organic functional layer. The process involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with hydroxyl groups on the CaCO₃ surface, forming stable covalent bonds[12][13]. This method is particularly useful for subsequent attachment of molecules that require a specific chemical handle (e.g., amines, carboxyls) for conjugation. While CaCO₃ has fewer surface hydroxyls than silica, pretreatment can enhance reactivity[12][14].

Protocol: Surface Silanization of CaCO₃ Nanoparticles with APTES

Materials:

-

CaCO₃ nanoparticles (dried)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous ethanol

-

DI water

-

Reaction vessel with magnetic stirrer

-

Oven

Procedure:

-

Pre-treatment (Optional but Recommended): To increase surface hydroxyl groups, CaCO₃ can be pre-treated. A common method involves creating a slurry in water and treating it with a dilute solution of sodium silicate before proceeding[14].

-

Particle Suspension: Disperse 1 g of dried CaCO₃ nanoparticles into 50 mL of anhydrous ethanol in a reaction vessel. Sonicate for 10 minutes to de-agglomerate the particles.

-

Silane Solution Preparation: In a separate container, prepare the APTES solution. For a 3% (w/w) modification relative to CaCO₃, add 0.3 g of APTES to a mixture of 5 mL ethanol and 0.5 mL DI water. The water is essential for hydrolyzing the ethoxy groups of APTES into reactive silanol groups. Let this solution pre-hydrolyze for 10 minutes.

-

Reaction: Add the pre-hydrolyzed APTES solution dropwise to the stirred CaCO₃ suspension. Allow the reaction to proceed for 4-6 hours at room temperature or 2 hours at 60°C under continuous stirring.

-

Washing: After the reaction, collect the particles by centrifugation (8,000 x g for 10 minutes). Wash the particles thoroughly with anhydrous ethanol at least three times to remove any unreacted silane[13].

-

Drying: Dry the functionalized nanoparticles in an oven at 65-80°C for 12-24 hours[13][15]. The resulting powder is CaCO₃-APTES, which now has primary amine groups on its surface, ready for further conjugation.

Biomolecule Loading via Co-precipitation

Expert Rationale: Co-precipitation is an elegant and efficient method for encapsulating sensitive biomolecules, such as proteins and enzymes, within the porous matrix of CaCO₃ particles as they form[16]. Unlike surface adsorption, which primarily loads molecules onto the exterior, co-precipitation entraps the payload throughout the particle's volume. This offers superior protection for the biomolecule from the external environment and can lead to significantly higher loading efficiencies[16]. The process is conducted under mild aqueous conditions, which helps to preserve the structure and activity of the encapsulated protein[16][17].

Protocol: Encapsulation of Bovine Serum Albumin (BSA) via Co-precipitation

Materials:

-

Calcium Chloride (CaCl₂) solution: 0.5 M

-

Sodium Carbonate (Na₂CO₃) solution: 0.5 M

-

Bovine Serum Albumin (BSA)

-

DI water

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Solutions: Prepare fresh aqueous solutions of CaCl₂ and Na₂CO₃. Dissolve BSA in the Na₂CO₃ solution to a final concentration of 1-2 mg/mL. Chilling the solutions on ice can help maintain protein stability.

-

Precipitation Reaction: Place 10 mL of the CaCl₂ solution in a beaker with a magnetic stir bar and stir vigorously.

-

Co-precipitation: Rapidly add 10 mL of the BSA-containing Na₂CO₃ solution to the stirring CaCl₂ solution. A milky white precipitate of CaCO₃ will form immediately, entrapping the BSA molecules within its growing crystal lattice.

-

Aging: Continue stirring the suspension for 30-60 seconds. Do not stir for too long, as this can promote the transition of the porous vaterite polymorph to the less porous and more stable calcite, potentially expelling the loaded protein.

-

Collection and Washing: Immediately collect the particles by centrifugation (3,000 x g for 2 minutes). Wash the pellet three times with DI water to remove residual salts and unbound BSA.

-

Storage: Resuspend the BSA-loaded CaCO₃ particles in a suitable buffer or lyophilize for long-term storage. The loading efficiency can be determined by measuring the concentration of BSA in the supernatant after centrifugation using a standard protein assay (e.g., BCA or Bradford).

Essential Characterization of Functionalized CaCO₃

Validating the success of surface functionalization is a critical step. Each modification should be confirmed with a suite of analytical techniques to ensure the desired properties have been achieved.

| Parameter | Characterization Technique | Purpose and Expected Outcome | References |

| Size & Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize particle size, shape (e.g., spherical vaterite), and surface texture. A visible coating or shell may be observed on functionalized particles. | [13][18][19] |

| Surface Charge | Zeta Potential Measurement | To confirm changes in surface charge after modification. E.g., coating a negative CaCO₃ core with cationic Chitosan will shift the zeta potential from negative to positive. | [20] |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify new functional groups on the surface. E.g., amide bands after protein loading or Si-O-Si bonds after silanization. | [13][18][21] |

| Crystalline Phase | X-ray Diffraction (XRD) | To determine the polymorph of CaCO₃ (vaterite, calcite, aragonite). Functionalization can sometimes influence or stabilize a particular phase. | [13][18][21] |

| Coating Amount | Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (polymer, silane, protein) on the CaCO₃ surface by measuring weight loss upon heating. | [13] |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | To provide a quantitative analysis of the elemental composition of the particle surface, confirming the presence of elements from the functional coating (e.g., Nitrogen from APTES or proteins). | [22][23] |

Biomedical Applications: From Drug Delivery to Bone Regeneration

The true value of functionalized CaCO₃ lies in its diverse biomedical applications, which leverage its tailored surface properties.

Application 1: pH-Responsive Drug Delivery

The most prominent application of CaCO₃ is as a smart carrier for targeted drug delivery, particularly in cancer therapy[24][25][26]. The tumor microenvironment is typically more acidic (pH ~6.5) than healthy tissue (pH 7.4). CaCO₃ particles are stable at physiological pH but readily dissolve under acidic conditions, triggering the release of their therapeutic payload directly at the target site[3][6][27].

Caption: pH-responsive drug release from a CaCO₃ carrier in the tumor microenvironment.

| Drug/Payload | Functionalization Strategy | Key Finding | References |

| Doxorubicin (DOX) | Lipid-Coating | Lipid shell provides stability; core dissolves in acidic pH for efficient, pH-dependent DOX release. | [27] |

| Doxorubicin (DOX) | Alginate/CaCO₃ Hybrid | Hybrid microparticles sustained drug release and showed synergistic effects when co-loaded with a resistance reversal agent. | [28] |

| Proteins (Lysozyme, BSA) | Adsorption onto porous FCC | High loading efficiency (>90%) with preserved protein structure and enzymatic activity. | [19][29] |

| Plasmid DNA | LbL with Protamine/Dextran Sulfate | Successfully delivered pDNA into cells, demonstrating potential for gene delivery applications. | [11] |

Application 2: Bone Tissue Engineering

CaCO₃ is chemically similar to the mineral precursors of bone and is considered an osteoconductive material, meaning it can serve as a scaffold for new bone growth[30][31]. Functionalizing 3D-printed polylactic acid (PLA) scaffolds with CaCO₃ can enhance their properties. The coating improves surface hydrophilicity, which is favorable for cell adhesion, and acts as a buffering agent to neutralize acidic byproducts from PLA degradation, creating a more favorable environment for bone regeneration[32][33]. Surface modification of CaCO₃ particles with calcium phosphate or other biomimetic coatings can further enhance their osteoconductive capacity[30][34].

Conclusion and Future Outlook

Surface functionalization transforms calcium carbonate from a simple inorganic salt into a highly versatile and intelligent biomaterial. The strategies outlined—Layer-by-Layer assembly, silanization, and co-precipitation—provide a robust toolkit for tailoring CaCO₃ particles to meet the specific demands of advanced biomedical applications. The inherent pH-sensitivity of the CaCO₃ core remains a key advantage, enabling stimuli-responsive therapies that are difficult to achieve with other materials. As research progresses, the focus will likely shift towards more complex, multi-layered functionalization to create "all-in-one" platforms that combine diagnostics and therapeutics, further solidifying the role of calcium carbonate as a cornerstone material in the future of medicine.

References

-

Biomedical Applications of Calcium Carbonate Nanoparticles: A Review of Recent Advances. (2023). ACS Biomaterials Science & Engineering. [Link]

-

Recent Advances of Calcium Carbonate Nanoparticles for Biomedical Applications. (2022). Bioengineering (Basel). [Link]

-

Biomedical Applications of Calcium Carbonate Nanoparticles: A Review of Recent Advances. (2025). PubMed. [Link]

-

Recent Advances of Calcium Carbonate Nanoparticles for Biomedical Applications. (2022). MDPI. [Link]

-

Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment. (2024). Polymers (Basel). [Link]

-

Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials. (2022). Chemical Society Reviews. [Link]

-

Lipid-Coated CaCO3 Nanoparticles as a Versatile pH-Responsive Drug Delivery Platform to Enable Combined Chemotherapy of Breast Cancer. (2022). ACS Applied Bio Materials. [Link]

-

Calcium carbonate in drug delivery: functional carrier design, applications, and data-driven perspectives. (2024). Expert Opinion on Drug Delivery. [Link]

-

Calcium carbonate nanoparticles: synthesis, characterization and biocompatibility. (2012). Journal of Nanobiotechnology. [Link]

-

Evaluation of Natural Calcium Carbonate with Surface Modification as a Bone Graft Substitute. (2011). Key Engineering Materials. [Link]

-

Functionalized calcium carbonate microparticles for the delivery of proteins. (2017). International Journal of Pharmaceutics. [Link]

-

Synthesis and Characterization of Cockle Shell-Based Calcium Carbonate Aragonite Polymorph Nanoparticles with Surface Functionalization. (2017). Journal of Nanomaterials. [Link]

-

Evaluation of Natural Calcium Carbonate with Surface Modification as a Bone Graft Substitute. (2011). ResearchGate. [Link]

-

Immobilization and Stabilization of Enzyme in Biomineralized Calcium Carbonate Microspheres. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Fucoidan-Mediated Anisotropic Calcium Carbonate Nanorods of pH-Responsive Drug Release for Antitumor Therapy. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

Calcium carbonate nano- and microparticles: synthesis methods and biological applications. (2017). 3 Biotech. [Link]

-

Biomedical Applications of Calcium Carbonate Nanoparticles: A Review of Recent Advances. (2025). ResearchGate. [Link]

-

Functionalized Calcium Carbonate– Based Microparticles as a Versatile Tool for Targeted Cancer Treatment. (2024). ResearchGate. [Link]

-

Surface-functionalized cockle shell–based calcium carbonate aragonite polymorph as a drug nanocarrier. (2017). International Journal of Nanomedicine. [Link]

-

Calcium Carbonate as a Drugs Controlled Release Carrier. (2022). MDPI Encyclopedia. [Link]

-

Calcium Carbonate Coating of 3D-Printed PLA Scaffolds Intended for Biomedical Applications. (2023). Polymers. [Link]

-

Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials. (2022). Royal Society of Chemistry. [Link]

-

Calcium carbonate in drug delivery: functional carrier design, applications, and data-driven perspectives. (2024). PubMed. [Link]

-

Protein-calcium carbonate coprecipitation: a tool for protein encapsulation. (2003). Biomacromolecules. [Link]

-

Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment. (2024). MDPI. [Link]

-

Functionalized calcium carbonate microparticles for the delivery of proteins. (2017). SciSpace. [Link]

-

Layer-by-layer coated calcium carbonate nanoparticles for targeting breast cancer cells. (2023). Biomaterials Advances. [Link]

-

Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration. (2024). International Journal of Molecular Sciences. [Link]

-

Modification Treatment of Nano Calcium Carbonate with Silane Coupling Agents. (2022). Highlights in Science, Engineering and Technology. [Link]

-

Functionalization of calcium carbonate microparticles as a combined sensor and transport system for active agents in cells. (2011). Journal of Controlled Release. [Link]

-

Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment. (2024). PubMed. [Link]

-

Hydroxyapatite Functionalized Calcium Carbonate Composites with Ag Nanoparticles: An Integrated Characterization Study. (2019). Nanomaterials. [Link]

-

Three-Dimensional Printing of Calcium Carbonate/Hydroxyapatite Scaffolds at Low Temperature for Bone Tissue Engineering. (2020). 3D Printing and Additive Manufacturing. [Link]

-

SURFACE MODIFICATION OF CaCO3 NANOPARTICLES WITH SILANE COUPLING AGENT FOR IMPROVEMENT OF THE INTERFACIAL COMPATIBILITY WITH STY. (2013). Digest Journal of Nanomaterials and Biostructures. [Link]

-

Hydroxyapatite Functionalized Calcium Carbonate Composites with Ag Nanoparticles: An Integrated Characterization Study. (2019). ResearchGate. [Link]

-

Fabrication of Alginate/Calcium Carbonate Hybrid Microparticles for Synergistic Drug Delivery. (2015). Chemotherapy. [Link]

- Silanated calcium carbonate fillers. (1983).

-

Precipitated calcium carbonate nano-microparticles: applications in drug delivery. (2017). Journal of Drug and Pharmaceutical Science. [Link]

-

Surface Modification of CaCO3 by Ultrasound-Assisted Titanate and Silane Coupling Agents. (2023). Coatings. [Link]

-

Silanized Silica-Encapsulated Calcium Carbonate@Natural Rubber Composites Prepared by One-Pot Reaction. (2022). Polymers. [Link]

Sources

- 1. Recent Advances of Calcium Carbonate Nanoparticles for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Calcium Carbonate Nanoparticles for Biomedical Applications [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biomedical Applications of Calcium Carbonate Nanoparticles: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium carbonate: controlled synthesis, surface functionalization, and nanostructured materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00519G [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Calcium carbonate in drug delivery: functional carrier design, applications, and data-driven perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functionalization of calcium carbonate microparticles as a combined sensor and transport system for active agents in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modification Treatment of Nano Calcium Carbonate with Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 13. chalcogen.ro [chalcogen.ro]

- 14. US4374178A - Silanated calcium carbonate fillers - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Protein-calcium carbonate coprecipitation: a tool for protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immobilization and Stabilization of Enzyme in Biomineralized Calcium Carbonate Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium carbonate nanoparticles: synthesis, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functionalized calcium carbonate microparticles for the delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. pubs.acs.org [pubs.acs.org]

- 28. karger.com [karger.com]

- 29. scispace.com [scispace.com]

- 30. Evaluation of Natural Calcium Carbonate with Surface Modification as a Bone Graft Substitute | Scientific.Net [scientific.net]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Three-Dimensional Printing of Calcium Carbonate/Hydroxyapatite Scaffolds at Low Temperature for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Application Note: Unveiling the Surface Chemistry of Calcium Carbonate for Advanced Drug Delivery Systems using X-ray Photoelectron Spectroscopy (XPS)

Introduction: The Critical Role of Surface Chemistry in Calcium Carbonate-Based Drug Delivery

Calcium carbonate (CaCO₃) has emerged as a highly promising biomaterial for drug delivery applications due to its biocompatibility, biodegradability, and cost-effectiveness.[1][2] Its porous structure and reactive surface make it an ideal candidate for loading and releasing a wide range of therapeutic agents.[1][3] The efficacy of a CaCO₃-based drug delivery system is intrinsically linked to its surface chemistry. Properties such as surface composition, functionalization, and the crystalline phase (polymorph) of CaCO₃ dictate drug loading capacity, release kinetics, and interaction with biological systems.[2][4]

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique that provides detailed elemental and chemical state information of the top few nanometers of a material.[5][6] This makes it an indispensable tool for researchers, scientists, and drug development professionals working with CaCO₃. This application note provides a comprehensive guide to utilizing XPS for the in-depth characterization of calcium carbonate surfaces, offering detailed protocols and interpretation guidelines.

Fundamental Principles of XPS for Calcium Carbonate Analysis

XPS analysis involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is unique to each element and its chemical environment, allowing for the identification of the elements present on the surface and their oxidation states.

For calcium carbonate, the primary photoemission peaks of interest are:

-

Ca 2p: Provides information about the calcium chemical environment.

-

C 1s: Reveals the presence of carbonate (CO₃²⁻) and any adventitious carbon contamination.

-

O 1s: Offers insights into the oxygen bonding in the carbonate lattice.

Experimental Protocol: From Sample Preparation to Data Acquisition

A meticulously executed experimental protocol is the foundation of reliable and reproducible XPS data. The following sections detail the critical steps for analyzing calcium carbonate powders, a common form used in drug delivery formulations.

Sample Preparation: A Crucial First Step

Proper sample preparation is vital to avoid surface contamination and ensure a representative analysis.[7] For powdered calcium carbonate samples, several mounting techniques can be employed:

-

Pressing into Indium Foil: This is often the preferred method. A small amount of the CaCO₃ powder is pressed into a clean, high-purity indium foil. This creates a flat, conductive surface and minimizes charging effects.[8]

-

Double-Sided Carbon Tape: The powder can be sprinkled onto a piece of conductive double-sided carbon tape.[9] It is crucial to gently press the powder to ensure good adhesion and remove any loose particles to prevent contamination of the XPS vacuum chamber.[9]

-

Pelletizing: The powder can be pressed into a self-supporting pellet.[9] This method can be useful for achieving a uniform surface but requires careful handling to avoid contamination from the press.

Key Considerations for Sample Handling:

-

Store and transport samples in clean containers, such as glass vials or petri dishes, to avoid plasticizers and other contaminants.[7][8]

-

For samples sensitive to air exposure, consider loading in a glove box with an inert atmosphere.[7]

Instrument Parameters and Data Acquisition

The following table outlines typical instrument parameters for the XPS analysis of calcium carbonate.

| Parameter | Recommended Setting | Rationale |

| X-ray Source | Monochromatic Al Kα (1486.6 eV) | Provides high energy resolution and minimizes sample damage.[10] |

| Analysis Area | 300 x 700 µm | A representative area for analysis. |

| Pass Energy (Survey) | 160-200 eV | Allows for rapid identification of all elements present on the surface. |

| Pass Energy (High-Resolution) | 20-40 eV | Provides the necessary resolution to distinguish different chemical states. |

| Charge Neutralization | Required | A low-energy electron flood gun is necessary to compensate for surface charging on the insulating CaCO₃.[10] |

| Take-off Angle | 45° or 90° | A standard angle for routine analysis. |

Data Acquisition Workflow:

-

Survey Scan: Acquire a wide-scan spectrum (0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Obtain detailed, high-resolution spectra for the Ca 2p, C 1s, and O 1s regions. If other elements are detected in the survey scan and are of interest (e.g., from surface functionalization), acquire high-resolution spectra for those as well.

Data Analysis and Interpretation: Decoding the Spectra

Accurate data analysis is crucial for extracting meaningful chemical information from the XPS spectra of calcium carbonate.

Charge Correction: The Importance of a Reliable Reference

Calcium carbonate is an insulator, and surface charging during XPS analysis is common. This charging shifts the entire spectrum to higher binding energies. Therefore, charge correction is a critical step. The most common method is to reference the adventitious carbon C 1s peak (from hydrocarbons present on almost all air-exposed surfaces) to a standard binding energy, typically 284.8 eV or 285.0 eV.[11]

Protocol for Charge Correction:

-

Acquire a high-resolution C 1s spectrum.

-

Identify the peak corresponding to adventitious carbon (C-C, C-H bonds).

-

Set the binding energy of this peak to 284.8 eV.

-